

# Preclinical Safety and Toxicology of Finafloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Finafloxacin |           |
| Cat. No.:            | B1662518     | Get Quote |

#### Introduction

Finafloxacin is a fluoroquinolone antibiotic belonging to the 8-cyano subclass, distinguished by its enhanced bactericidal activity in acidic environments (pH 5.0-6.0).[1] This unique property makes it a valuable agent against infections in acidified tissues. Its mechanism of action involves the dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex, finafloxacin blocks DNA strand passage and induces double-strand breaks, ultimately leading to bacterial cell death.[2][3] While approved for topical otic use in treating acute otitis externa caused by Pseudomonas aeruginosa and Staphylococcus aureus, its preclinical toxicological profile for systemic exposure reveals important considerations for its broader development.[2][4] This guide provides an in-depth summary of the preclinical safety and toxicology data for finafloxacin.

## **Mechanism of Action**

**Finafloxacin** exerts its antibacterial effect by targeting both DNA gyrase and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, which introduces negative supercoils into DNA and is essential for relieving torsional stress during replication. In Gram-positive bacteria, topoisomerase IV is the main target, responsible for decatenating replicated daughter chromosomes.[1][5] **Finafloxacin**'s ability to inhibit both enzymes contributes to its broad-spectrum activity and a low propensity for the development of resistance.[5]





Click to download full resolution via product page

Finafloxacin's dual inhibition of bacterial topoisomerases.

# **Genotoxicity and Mutagenicity**

**Finafloxacin** has demonstrated genotoxic and clastogenic properties in a range of in vitro and in vivo assays.[2] These findings are a significant aspect of its toxicological profile.

### **Data Summary**

The table below summarizes the key findings from the genotoxicity and mutagenicity studies conducted on **finafloxacin**.



| Assay Type                              | Test System                          | Metabolic<br>Activation | Result                    | Citation |
|-----------------------------------------|--------------------------------------|-------------------------|---------------------------|----------|
| In Vitro                                |                                      |                         |                           |          |
| Bacterial<br>Reverse<br>Mutation (Ames) | S. typhimurium<br>(Strain TA102)     | With and Without        | Positive                  | [6][7]   |
| Mammalian Cell<br>Forward<br>Mutation   | Mouse<br>Lymphoma Cells              | With and Without        | Positive                  | [6][7]   |
| Mutagenicity<br>Assay                   | V79 Chinese<br>Hamster Lung<br>Cells | With and Without        | Positive                  | [6][7]   |
| Micronucleus<br>Test                    | V79 Chinese<br>Hamster Lung<br>Cells | With and Without        | Positive                  | [6][7]   |
| In Vivo                                 |                                      |                         |                           |          |
| Micronucleus<br>Test                    | Mouse Bone<br>Marrow                 | N/A                     | Positive<br>(Clastogenic) | [6][7]   |

#### **Experimental Protocols**

Bacterial Reverse Mutation Assay (Ames Test) This assay was conducted to evaluate the potential of **finafloxacin** to induce gene mutations. Histidine-dependent auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) were used.[8][9] The test was performed using the plate incorporation method, both with and without a mammalian metabolic activation system (rat liver S9 fraction).[8] Bacteria, the test article at various concentrations, and either S9 mix or a buffer were combined in molten top agar and poured onto minimal glucose agar plates.[9][10] After incubation at 37°C for 48-72 hours, the number of revertant colonies (colonies that regained the ability to synthesize the required amino acid) was counted. A significant, dosedependent increase in revertant colonies compared to the solvent control indicated a positive result.[10][11]



In Vitro Mammalian Cell Micronucleus Test This test assesses the clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss/gain) potential of a substance.[12][13] Chinese Hamster Lung (V79) cells were cultured and exposed to various concentrations of **finafloxacin** for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.[14][15] To ensure that only cells that have undergone mitosis are scored, the cytokinesis inhibitor cytochalasin B was added to the culture medium, resulting in binucleated cells.[13][14] Following the exposure and a recovery period, cells were harvested, fixed, and stained. A minimum of 2000 binucleated cells per concentration were scored for the presence of micronuclei—small, extranuclear bodies containing chromosome fragments or whole chromosomes.[14] A significant, doserelated increase in the frequency of micronucleated cells indicated a positive clastogenic or aneugenic effect.[6][7]



Click to download full resolution via product page

Workflow for assessing the genotoxic potential of **Finafloxacin**.

## Carcinogenicity

Long-term animal carcinogenicity studies have not been conducted for **finafloxacin**.[7] This is considered acceptable for its approved indication as a topical otic suspension for short-term use (7 days), where systemic exposure is minimal.[16]



# **Reproductive and Developmental Toxicology**

Preclinical studies revealed significant effects of **finafloxacin** on fertility and embryofetal development following systemic administration.

**Data Summary** 



| Study Type                 | Species | Route     | NOAEL<br>(mg/kg/day)      | Key<br>Findings at<br>Effect<br>Doses                                                                                                                   | Citation |
|----------------------------|---------|-----------|---------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Fertility                  | Rat     | Oral      | 100                       | At 500 mg/kg/day: Complete male infertility, low sperm count, and immobility.                                                                           | [4][6]   |
| Sperm<br>Toxicity          | Rat     | IV        | 30                        | Sperm toxicity confirmed in general toxicity studies.                                                                                                   | [6]      |
| Embryofetal<br>Development | Rat     | Oral      | 30<br>(Developmen<br>tal) | At 100 mg/kg:<br>Exencephaly<br>observed in<br>one fetus.                                                                                               | [6][7]   |
| Embryofetal<br>Development | Rabbit  | Oral / IV | <1<br>(Developmen<br>tal) | Teratogenic. Fetal toxicity at ≥1 mg/kg including neural tube defects (exencephaly, spina bifida), skeletal anomalies, and limb anomalies (phocomelia). | [4][7]   |







| Lactation | Rat | Oral | Not<br>Established | Finafloxacin was identified in the milk of nursing rats. |  |
|-----------|-----|------|--------------------|----------------------------------------------------------|--|
|-----------|-----|------|--------------------|----------------------------------------------------------|--|

#### **Experimental Protocols**

Rat Fertility and Early Embryonic Development Study This study was designed to evaluate the effects of **finafloxacin** on male and female reproductive performance and early embryonic development.[17] Adult male and female Sprague-Dawley rats were administered **finafloxacin** via oral gavage for a pre-mating period (e.g., males for 4 weeks, females for 2 weeks) and continuing through mating.[18][19] Females continued to be dosed through gestation day 7. Endpoints evaluated included mating performance, fertility indices, number of corpora lutea, implantation sites, and embryo viability.[17] At termination, males were evaluated for reproductive organ weights and sperm parameters (motility, concentration, morphology).[19] The No-Observed-Adverse-Effect Level (NOAEL) for fertility was determined to be 100 mg/kg/day.[4]

Rabbit Embryofetal Development Study This teratogenicity study was conducted to assess the potential of **finafloxacin** to induce developmental toxicity during organogenesis.[20] Groups of timed-pregnant New Zealand White rabbits were administered **finafloxacin** daily via oral gavage during the period of major organogenesis (e.g., Gestation Day 7 through 19).[21][22] Does were monitored for clinical signs of toxicity, body weight changes, and food consumption. On approximately Gestation Day 29, does were euthanized, and a Caesarean section was performed.[23] Uterine contents were examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses were weighed and examined for external, visceral, and skeletal malformations and variations. **Finafloxacin** was found to be teratogenic, with fetal toxicity observed at the lowest dose tested (1 mg/kg/day).[7]

# **General and In Vitro Toxicology**

Local Tolerance and Systemic Toxicity

The safety of **finafloxacin** for its approved topical otic indication was supported by local tolerance studies in rabbits.[16] Systemic toxicity was evaluated in both rodents and non-



rodents (dogs).

| Study<br>Type        | Species | Duration   | Route           | NOAEL<br>(mg/kg/da<br>y) | Key<br>Findings                                                     | Citation |
|----------------------|---------|------------|-----------------|--------------------------|---------------------------------------------------------------------|----------|
| Local<br>Tolerance   | Rabbit  | 14 Days    | Topical<br>Otic | 1.2%<br>(~2.78)          | Minimal-to-<br>mild local<br>irritation.                            | [16]     |
| Systemic<br>Toxicity | Dog     | Subchronic | N/A             | 30                       | Joint/cartila<br>ge defects<br>(reversible)                         | [4]      |
| Systemic<br>Toxicity | Rat     | Subchronic | N/A             | 100                      | Centrilobul ar hepatocell ular hypertroph y in females (reversible) | [4]      |

Experimental Protocol: 14-Day Repeated Dose Dermal (Otic) Toxicity Study In compliance with Good Laboratory Practices (GLP), two 14-day studies were conducted in New Zealand White rabbits to assess the local and systemic toxicity of **finafloxacin** otic suspension.[16] The test article was instilled twice daily into the external auditory canal of the rabbits.[16] Animals were observed daily for clinical signs of toxicity and local irritation at the application site. Body weights were recorded periodically. At the end of the 14-day treatment period, animals were euthanized, and blood samples were collected for hematology and clinical chemistry analysis. [16] A full necropsy was performed, with comprehensive histopathological examination of the ear structures (external, middle, and inner) and major organs.[16] The studies established a NOAEL for systemic toxicity at the highest doses tested, with only minimal local irritation observed.[16]



### In Vitro Toxicology Profile

An in vitro screening panel was used to assess **finafloxacin**'s potential for common class-related toxicities alongside comparator fluoroquinolones.

| Assay Type      | Test System                     | Endpoint                                     | Result                                        |
|-----------------|---------------------------------|----------------------------------------------|-----------------------------------------------|
| Cytotoxicity    | J774.A1 Mouse<br>Macrophages    | Cell Viability (Neutral<br>Red Uptake)       | Low potential (EC50 = 100 μg/mL)              |
| Phototoxicity   | Balb/c 3T3 Mouse<br>Fibroblasts | Photo-Irritation-Factor<br>(PIF)             | Non-phototoxic (EC50 >100 μg/mL)              |
| Hepatotoxicity  | Rat Hepatocytes                 | Alanine<br>Aminotransferase<br>(ALT) Leakage | Low potential                                 |
| Chondrotoxicity | Dog and Human<br>Chondrocytes   | Cell Viability                               | No effect observed                            |
| hERG Inhibition | hERG-transfected cells          | Ion Channel Current                          | NOEC = 10 μg/mL<br>(dog), 30 μg/mL<br>(human) |

Experimental Protocol: In Vitro 3T3 NRU Phototoxicity Test This assay is designed to predict the photoirritation potential of a substance.[24][25] Balb/c 3T3 mouse fibroblasts were seeded in two 96-well plates and cultured for 24 hours to form a monolayer.[26] The cells in both plates were then treated with eight different concentrations of **finafloxacin** for one hour. Subsequently, one plate was exposed to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while the duplicate plate was kept in the dark.[26][27] After exposure, the treatment medium was replaced with culture medium, and the cells were incubated for another 24 hours. Cell viability was then determined by measuring the uptake of the vital dye Neutral Red.[25] The phototoxic potential was evaluated by comparing the cytotoxicity (IC50 values) in the presence versus the absence of UVA light. **Finafloxacin** was classified as non-phototoxic.





Click to download full resolution via product page

In vitro screening panel for **Finafloxacin** safety assessment.

## Conclusion

The preclinical toxicological profile of **finafloxacin** is well-characterized. For its approved topical otic indication, **finafloxacin** demonstrates a high margin of safety, with minimal local irritation and negligible systemic exposure.[16] However, preclinical studies involving systemic administration reveal significant findings, including positive genotoxicity and clastogenicity, and adverse effects on male fertility and embryofetal development in animal models.[2][7] The in vitro safety panel did not indicate a high potential for cytotoxicity, phototoxicity, or cardiotoxicity, suggesting a favorable profile concerning some common fluoroquinolone-associated adverse effects. These data are critical for drug development professionals in assessing the risk-benefit profile for potential future systemic indications of **finafloxacin**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. Modern Medicines: Finafloxacin | DNA Gyrase Inhibitor | DNA Topoisomerase IV Inhibitor |
  Treatment of Acute Otitis Externa | Treatment for Urinary Tract Infections (UTIs)
  [ayurpooja.blogspot.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Xtoro (Finafloxacin Otic Suspension): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. enamine.net [enamine.net]
- 9. bulldog-bio.com [bulldog-bio.com]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 12. oecd.org [oecd.org]
- 13. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]
- 14. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 15. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. fda.gov [fda.gov]
- 19. Fertility and early embryonic development toxicity and toxicokinetic study of KFP-H008 in Sprague-Dawley rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. ag.state.mn.us [ag.state.mn.us]
- 22. Embryo-fetal development studies with the dietary supplement vinpocetine in the rat and rabbit PMC [pmc.ncbi.nlm.nih.gov]



- 23. An embryo-fetal development toxicity study with dimethylaminoethyl ginkgolide B in rats and rabbits PMC [pmc.ncbi.nlm.nih.gov]
- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 25. nucro-technics.com [nucro-technics.com]
- 26. iivs.org [iivs.org]
- 27. enfo.hu [enfo.hu]
- To cite this document: BenchChem. [Preclinical Safety and Toxicology of Finafloxacin: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1662518#preclinical-safety-and-toxicology-of-finafloxacin]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com